3-{[(1-methyl-1H-pyrazol-5-yl)methyl]sulfanyl}propanoic acid
Description
3-{[(1-Methyl-1H-pyrazol-5-yl)methyl]sulfanyl}propanoic acid is a sulfur-containing organic compound featuring a pyrazole ring substituted with a methyl group at the 1-position. The pyrazole moiety is connected via a methylene-sulfanyl (-CH2-S-) linker to a propanoic acid group. This structure combines the aromatic heterocyclic properties of pyrazole with the hydrogen-bonding and acidic capabilities of the carboxylic acid, making it a candidate for applications in medicinal chemistry or materials science.
Properties
Molecular Formula |
C8H12N2O2S |
|---|---|
Molecular Weight |
200.26 g/mol |
IUPAC Name |
3-[(2-methylpyrazol-3-yl)methylsulfanyl]propanoic acid |
InChI |
InChI=1S/C8H12N2O2S/c1-10-7(2-4-9-10)6-13-5-3-8(11)12/h2,4H,3,5-6H2,1H3,(H,11,12) |
InChI Key |
CAXRPMQZCAVNQR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)CSCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-{[(1-methyl-1H-pyrazol-5-yl)methyl]sulfanyl}propanoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group on the pyrazole ring.
Formation of the Propanoic Acid Moiety:
Industrial Production Methods: Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrazole ring or the carboxyl group, potentially leading to the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-{[(1-methyl-1H-pyrazol-5-yl)methyl]sulfanyl}propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-{[(1-methyl-1H-pyrazol-5-yl)methyl]sulfanyl}propanoic acid involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The sulfanyl group can participate in redox reactions, affecting cellular processes. The propanoic acid moiety can influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The compound is compared to three analogs (Table 1), highlighting key variations:
Table 1: Structural and Functional Comparison of Sulfanyl-Containing Propanoic Acid Derivatives
Key Observations:
Pyrazole vs. Benzodiazol/Thiazole Rings: The target compound and the analog from retain the pyrazole ring, which is known for hydrogen-bonding interactions due to its nitrogen atoms . In contrast, the benzodiazol derivative () and Famotidine () feature larger aromatic systems (benzodiazol/thiazole), enhancing π-π stacking and bioavailability.
The ethyl group in the latter increases lipophilicity, which may enhance membrane permeability . The sulfamoyl group in ’s compound and Famotidine introduces strong hydrogen-bonding and acidic properties, critical for receptor binding in pharmaceuticals .
Sulfanyl Linker :
Physicochemical and Crystallographic Properties
- Hydrogen Bonding : The carboxylic acid group in the target compound can form strong hydrogen bonds, influencing crystal packing and solubility. Etter’s graph-set analysis () predicts dimeric carboxylate motifs, common in carboxylic acid crystals .
- Crystallography : Tools like SHELX () and WinGX () are critical for resolving such structures, particularly for analyzing the pyrazole ring’s planar geometry and sulfanyl linker conformation .
Biological Activity
3-{[(1-methyl-1H-pyrazol-5-yl)methyl]sulfanyl}propanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its antimicrobial properties, mechanism of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₁₃N₃O₂S. It features a pyrazole ring, which is known for its diverse biological activities, and a sulfanyl group that may enhance its interaction with biological targets.
Antimicrobial Activity
Recent studies have highlighted the compound's antimicrobial properties. It has demonstrated significant activity against various bacterial strains, particularly Gram-positive bacteria. The minimum inhibitory concentrations (MIC) of the compound against Staphylococcus aureus and Enterococcus faecalis were found to be as low as 15.625 µM and 62.5 µM, respectively, indicating potent bactericidal effects .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (µM) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 15.625 | Inhibition of protein synthesis |
| Enterococcus faecalis | 62.5 | Disruption of nucleic acid synthesis |
| Escherichia coli | Not tested |
The compound's mechanism involves the inhibition of critical bacterial processes such as protein synthesis and nucleic acid production. Research indicates that it may disrupt the biofilm formation in resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA), which is crucial for developing effective treatments against persistent infections .
Case Studies
Case Study 1: Efficacy Against Biofilms
In vitro studies have shown that this compound significantly reduces biofilm formation in MRSA. The biofilm inhibition concentration (MBIC) was reported at approximately 62 µg/mL, demonstrating its potential as a therapeutic agent against biofilm-associated infections .
Case Study 2: Selectivity and Safety Profile
Another study evaluated the selectivity of this compound towards cancer cells over normal cells. The results indicated that it exhibits higher toxicity towards prostate cancer cell lines while showing minimal effects on non-cancerous cells, suggesting a favorable safety profile for potential therapeutic use .
Therapeutic Applications
Given its antimicrobial and anticancer properties, this compound holds promise for several therapeutic applications:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
